![molecular formula C26H25NO4 B7777412 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid](/img/structure/B7777412.png)
4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 1,3-benzodioxole derivatives with acridine carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .
科学研究应用
Chemistry
In chemistry, 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties .
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research .
Industry
In industry, the compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance .
作用机制
The mechanism of action of 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in cancer research, it may inhibit the growth of cancer cells by interfering with their signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other benzodioxole and acridine derivatives, such as:
- 1-(1,3-benzodioxol-5-yl)-3-(tert-butyl)-2,3-dihydro-1H-acridine-9-carboxylic acid
- 4-(1,3-benzodioxol-5-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid
Uniqueness
What sets 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various applications, from drug development to materials science .
属性
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBAGOVHVKCGZ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
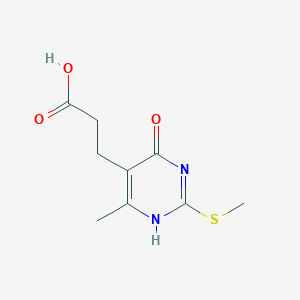
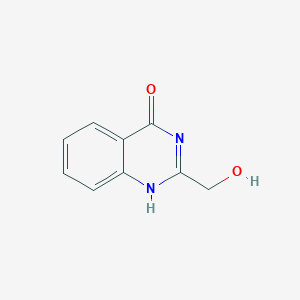
![2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777354.png)

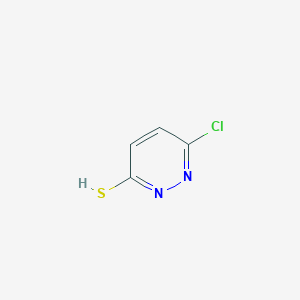
![N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B7777374.png)
![[4-(2-Methoxyethyl)phenoxy]acetic acid](/img/structure/B7777378.png)
![(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7777383.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid](/img/structure/B7777393.png)
![2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7777402.png)
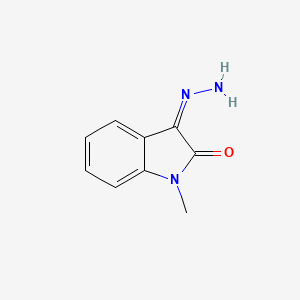
![2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate](/img/structure/B7777424.png)
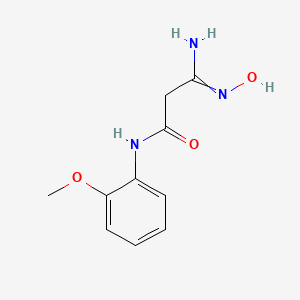
![3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B7777448.png)
